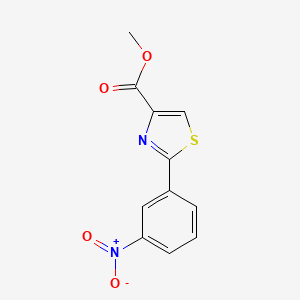
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor agents . The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Méthodes De Préparation
The synthesis of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then esterified with methanol to yield the final product . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Esterification: The carboxylate group can be esterified with different alcohols to form various esters.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various alcohols for esterification . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting specific enzymes . In cancer research, the compound is believed to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms .
Comparaison Avec Des Composés Similaires
Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of a nitrophenyl group and a thiazole ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H8N2O4S |
|---|---|
Poids moléculaire |
264.26 g/mol |
Nom IUPAC |
methyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8N2O4S/c1-17-11(14)9-6-18-10(12-9)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3 |
Clé InChI |
NUOAIVLHXLRBAZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















